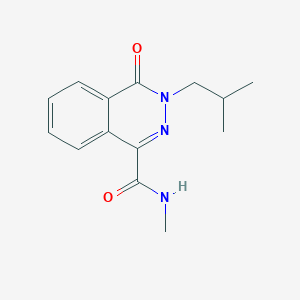
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide, also known as MPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC is a phthalazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to interact with several proteins and enzymes, including protein kinase C and caspase-3, which are involved in cell signaling and apoptosis. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide may also modulate the activity of ion channels and neurotransmitter receptors, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide may also modulate the activity of various enzymes and proteins involved in cell signaling and metabolism. In addition, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have vasodilatory effects and may improve blood flow to various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is also relatively easy to synthesize in large quantities, making it a cost-effective compound for research. However, one limitation of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is its low solubility in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide. One area of interest is the development of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide derivatives with improved solubility and bioavailability. Another direction is the investigation of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide in combination with other compounds for synergistic effects. In addition, further studies are needed to elucidate the exact mechanism of action of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide and its potential therapeutic applications in various fields of medicine.
Métodos De Síntesis
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylpropylamine with phthalic anhydride followed by N-methylation and subsequent carboxamide formation. The synthesis of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been described in detail in several research articles, and the purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)8-17-14(19)11-7-5-4-6-10(11)12(16-17)13(18)15-3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCLHFRCMQEYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

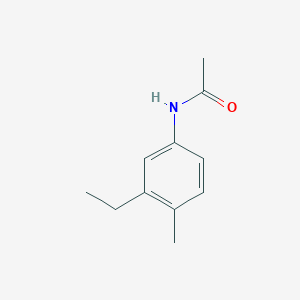
methanone](/img/structure/B7458275.png)
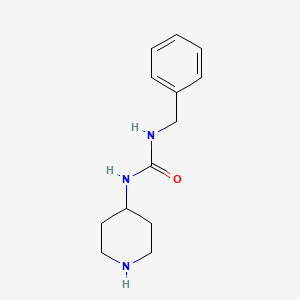
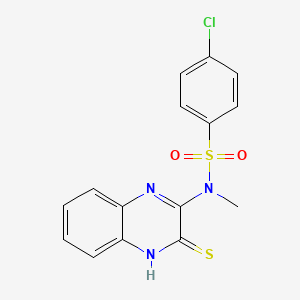
![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)
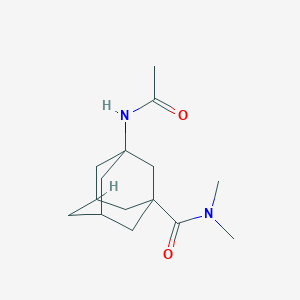
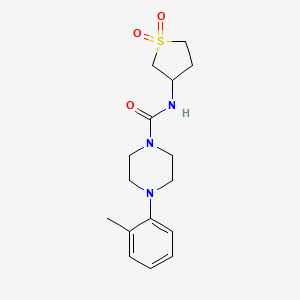

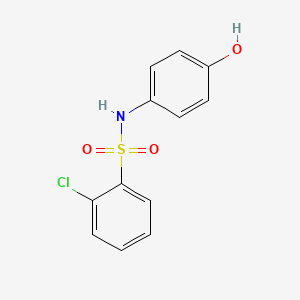
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)